4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole
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Overview
Description
4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole is a complex organic compound that features both azetidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole typically involves the formation of the azetidine ring followed by the introduction of the sulfonyl and imidazole groups. One common method involves the reaction of 2-(methoxymethyl)azetidine with sulfonyl chloride under basic conditions to form the sulfonyl azetidine intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and imidazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-ethylimidazole
- 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-phenylimidazole
- 4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-propylimidazole
Uniqueness
4-[2-(Methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in drug design and other fields.
Properties
IUPAC Name |
4-[2-(methoxymethyl)azetidin-1-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-11-5-9(10-7-11)16(13,14)12-4-3-8(12)6-15-2/h5,7-8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUULYBBFBHLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC2COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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